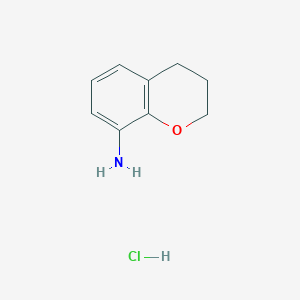

Chroman-8-ylamine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

3,4-dihydro-2H-chromen-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5H,2,4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDTUFWANODKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)OC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chroman Amine Scaffolds in Medicinal Chemistry and Drug Discovery

The chroman ring system is a structural motif found in a wide array of naturally occurring compounds and has proven to be a valuable scaffold in medicinal chemistry. nih.govcore.ac.uk This "privileged scaffold" serves as a foundational structure for the development of new therapeutic agents due to its ability to interact with a diverse range of biological targets. core.ac.ukmdpi.com

Chroman-based structures, including chroman-4-ones and chroman-4-ols, are recognized for their potential as therapeutic candidates for a variety of conditions, including neurodegenerative diseases. core.ac.uk For instance, certain chromanone derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. core.ac.uk The versatility of the chroman scaffold allows for the synthesis of a wide range of derivatives with varied pharmacological activities. These activities include anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. nih.gov

The incorporation of an amine group, as seen in chroman amine scaffolds, further enhances the potential for developing novel drug candidates. The amine functional group can be readily modified, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This adaptability makes chroman amine scaffolds particularly attractive for the design of multi-target-directed ligands (MTDLs), a strategy that aims to address complex diseases by interacting with multiple biological targets simultaneously. core.ac.uk A study on gem-dimethylchroman-4-amine compounds, synthesized through reductive amination of the corresponding chromanone, showed selective inhibition of butyrylcholinesterase, another key enzyme in Alzheimer's disease. nih.gov

Historical Trajectory and Evolution of Chroman Derivatives in Pharmaceutical Science

The history of chroman derivatives in pharmaceutical science is rooted in the study of natural products. Khellin, a compound extracted from the plant Ammi visnaga, was one of the first chromone-based therapies used for various ailments. researchgate.net This early use sparked interest in the therapeutic potential of the chromone (B188151) and its reduced form, chromanone. researchgate.net

Over the years, synthetic chemistry has played a crucial role in expanding the library of chroman derivatives. researchgate.net The development of new synthetic methodologies has enabled chemists to create a vast number of analogs with diverse substitution patterns, leading to the discovery of compounds with a wide spectrum of biological activities. researchgate.netacs.org For example, the synthesis of 2-alkyl-substituted chroman-4-ones has been a significant advancement. acs.org

The evolution of chroman derivatives in pharmaceutical science has been marked by a shift from the study of naturally occurring compounds to the rational design and synthesis of novel molecules with specific therapeutic targets. This progression has been driven by a deeper understanding of disease mechanisms and the structure-activity relationships (SAR) of chroman-based compounds. SAR studies have been instrumental in identifying the key structural features required for a desired biological effect, guiding the synthesis of more potent and selective drug candidates. nih.govacs.org

Current Research Imperatives and Future Directions for Chroman 8 Ylamine Hydrochloride

Stereoselective Synthesis of this compound Enantiomers

The production of enantiomerically pure this compound is critical as different enantiomers can exhibit distinct pharmacological profiles. Advanced methodologies to achieve this separation or direct synthesis include classical resolution and asymmetric synthesis.

Chiral Resolution: This approach involves the separation of a racemic mixture of chroman-8-ylamine. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. onyxipca.comlibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the desired enantiomer of the amine can be recovered by removing the chiral auxiliary.

Another powerful resolution technique is enzymatic kinetic resolution. google.com In this method, an enzyme, often a lipase, selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic amine at a much faster rate than the other. google.commdpi.com This leaves one enantiomer unreacted and the other transformed into a new compound (e.g., an amide), from which the original amine can be regenerated if needed. This process is highly valued for its high selectivity under mild conditions. google.com

Asymmetric Synthesis: This more advanced strategy aims to directly synthesize the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions. Organocatalyzed asymmetric synthesis of the chroman nucleus is a key area of research. mdpi.comresearchgate.net Methods such as asymmetric oxa-Michael-Michael cascade reactions, catalyzed by chiral bifunctional catalysts like thioureas or squaramides, can construct the chiral chroman scaffold with high enantioselectivity. mdpi.com Furthermore, transition metal catalysis, for instance, a Noyori-catalyzed asymmetric ketone reduction at a suitable stage of the synthesis, can establish the required stereocenter. organic-chemistry.org

| Method | Description | Key Features |

| Diastereomeric Salt Formation | Reaction of racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts that are separated by crystallization. onyxipca.comlibretexts.org | Well-established, scalable, relies on differential solubility. onyxipca.com |

| Enzymatic Kinetic Resolution | Use of an enzyme (e.g., lipase) to selectively acylate one enantiomer, allowing for separation from the unreacted enantiomer. google.commdpi.com | High enantioselectivity, mild reaction conditions, environmentally benign. google.com |

| Asymmetric Organocatalysis | Direct synthesis of the chiral chroman ring using chiral organic molecules (e.g., squaramides, thioureas) as catalysts in cascade reactions. mdpi.comresearchgate.net | High enantiomeric excess (ee), metal-free, atom-economical. mdpi.com |

| Asymmetric Metal Catalysis | Use of chiral metal complexes (e.g., Ru-, Rh-based) to induce stereoselectivity, such as in asymmetric hydrogenation reactions. mdpi.comorganic-chemistry.org | High turnover numbers, excellent enantioselectivity. organic-chemistry.org |

Innovative Catalytic Approaches in the Synthesis of this compound

Modern synthesis of the chroman-8-ylamine scaffold relies heavily on innovative catalytic systems to improve efficiency, selectivity, and substrate scope. These catalysts are employed in key steps such as the formation of the chroman ring and the introduction of the amine functionality.

The construction of the chroman ring can be achieved through various catalytic cyclization reactions. Organocatalysts, including chiral phosphoric acids and aminoboronic acids, have proven effective in promoting intramolecular oxa-Michael additions to form the chroman structure. researchgate.netorganic-chemistry.org Transition metal catalysts are also widely used. For example, palladium-catalyzed intramolecular aryloxycarbonylation or Heck couplings can be employed to build the heterocyclic system. organic-chemistry.orgnih.gov A subsequent reduction of a carbonyl group, often achieved through catalytic hydrogenation (e.g., using a ruthenium or rhodium catalyst), can yield the chroman core. organic-chemistry.org

The amine group at the C-8 position is typically introduced by the reduction of a corresponding nitro group. This transformation is most commonly and efficiently achieved via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. researchgate.net This method is highly effective and clean, producing water as the primary byproduct.

| Catalyst Type | Application in Synthesis | Example Reaction |

| Organocatalysts | Asymmetric construction of the chroman ring. mdpi.comresearchgate.net | Chiral phosphoric acid-catalyzed [4+2] cyclization. researchgate.net |

| Transition Metals (Pd, Ru, Rh) | C-C and C-O bond formation for ring closure; asymmetric hydrogenations. organic-chemistry.org | Rh-catalyzed asymmetric transfer hydrogenation of a chromanone intermediate. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Annulation reactions to form chromanone precursors. organic-chemistry.org | Intramolecular Stetter reaction. organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Reduction of an 8-nitro group to the 8-amino group. researchgate.net | Catalytic hydrogenation of 8-nitrochroman. |

Rational Design and Functionalization Strategies for this compound Scaffolds

The functionalization of the chroman-8-ylamine scaffold is crucial for modulating its chemical properties and biological activity. Strategies focus on regioselective substitutions on the chroman ring and diverse modifications of the exocyclic amine.

Regioselective Substitutions on the Chroman Ring System

Achieving regioselectivity in the functionalization of the chroman ring is a significant synthetic challenge. mdpi.com The substitution pattern on the aromatic portion of the chroman system is influenced by the directing effects of the existing substituents, primarily the heterocyclic oxygen and the C-8 amine group. Both are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. youtube.commasterorganicchemistry.com This inherent reactivity makes positions 5 and 7 particularly susceptible to electrophilic attack.

Synthetic strategies often involve introducing substituents at an early stage, for example, by starting with an appropriately substituted phenol (B47542) or 2'-hydroxyacetophenone. acs.org For instance, to obtain a 6-substituted chroman-8-ylamine, one might begin with a 4-substituted-2-nitrophenol. Electrophilic substitution reactions, such as nitration or halogenation, on a chromanone intermediate can also be used to install functional groups at specific positions, like the 6-position, which can then be carried through the synthesis. nih.govgoogle.com Modern C-H functionalization techniques, while challenging on this scaffold, offer a more direct route, potentially using directing groups to guide substitution to a specific site on the benzene (B151609) ring. mdpi.comnih.gov

Diverse Chemical Modifications at the Amine Moiety

The primary amine at the 8-position is a versatile handle for a wide range of chemical modifications. nih.gov These transformations allow for the introduction of various functional groups, altering the molecule's steric and electronic properties.

Common modifications include:

Acylation: Reaction with acyl chlorides or activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds. nih.govthermofisher.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

N-Alkylation: Introduction of alkyl groups via reductive amination (reaction with an aldehyde or ketone in the presence of a reducing agent) or through direct alkylation with alkyl halides. nih.gov Modern "borrowing hydrogen" or "hydrogen autotransfer" methodologies, often catalyzed by manganese or ruthenium complexes, enable the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct. nih.govrsc.org

Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield the corresponding ureas or thioureas. thermofisher.com

These modifications are fundamental in creating libraries of derivatives for structure-activity relationship (SAR) studies.

Principles of Sustainable Chemistry and Green Synthesis in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety and efficiency. youtube.com

Key green chemistry strategies include:

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. This includes the use of organocatalysts, biocatalysts (enzymes), and highly efficient metal catalysts that can be used in low loadings and potentially recycled. rsc.orgnumberanalytics.com For instance, recoverable magnetic catalysts and photocatalysts are being explored for chromene synthesis. nih.govjsynthchem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Hydrogen autotransfer reactions for N-alkylation are excellent examples, as they use alcohols as alkylating agents and generate only water as a byproduct. nih.gov

Use of Safer Solvents and Conditions: This involves replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions (mechanochemistry). mdpi.com Microwave-assisted synthesis and visible-light-driven reactions can also reduce energy consumption and reaction times. mdpi.comfrontiersin.org

Renewable Feedstocks: While challenging, the long-term goal is to derive starting materials from renewable biomass sources rather than petrochemicals. rsc.org

The application of these principles, such as using biocatalysis for stereoselective steps or employing flow chemistry for improved heat transfer and safety, contributes to a more sustainable production lifecycle for this compound and its derivatives. numberanalytics.comrsc.org

Elucidation of Critical Structural Determinants for Biological Activity and Efficacy

No published studies were identified that specifically elucidate the critical structural determinants of biological activity for this compound derivatives. For other chroman-based compounds, research has often pointed to the importance of the chroman nucleus and the nature and position of substituents on both the aromatic ring and the heterocyclic portion for various biological activities, including as inhibitors of enzymes like sirtuins or as receptor antagonists. nih.govdovepress.com However, without specific studies on this compound, it is not possible to define which structural features are critical for its efficacy.

Systematic Analysis of Substituent Effects on Pharmacological Profiles

A systematic analysis of how different substituents on the this compound scaffold affect its pharmacological profile has not been documented in the available literature. Such studies typically involve synthesizing a series of analogues with varying electronic and steric properties at different positions and evaluating their impact on a specific biological target. For instance, research on other chroman derivatives has shown that introducing different groups can modulate activity and selectivity. nih.govnih.gov However, no such data tables or detailed research findings could be compiled for this compound.

Stereochemical Influences on Molecular Recognition, Receptor Binding, and Cellular Efficacy

The influence of stereochemistry is a critical aspect of drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological activities. nih.gov The chroman ring system can possess chiral centers, and the orientation of the 8-amino group would be a key stereochemical feature. Studies on other chiral heterocyclic compounds have demonstrated that stereochemistry can significantly impact receptor binding and cellular uptake. nih.gov However, there are no specific studies available that investigate the stereochemical influences of this compound derivatives on molecular recognition, receptor binding, or cellular efficacy.

Advanced Computational Approaches in SAR/QSAR Modeling

Computational methods are powerful tools for understanding drug-receptor interactions and predicting the activity of new compounds. nih.gov

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.netunair.ac.id While there are numerous studies applying molecular docking to various chroman derivatives to understand their binding modes with different enzymes and receptors, researchgate.netnih.gov no specific molecular docking studies for this compound against any particular biological target have been published.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity and can be used for virtual screening of compound libraries to find new potential ligands. nih.govrsc.org This approach has been successfully applied to other chroman series to identify novel inhibitors. nih.gov However, the absence of a known biological target and a set of active and inactive this compound derivatives precludes the development of a specific pharmacophore model for this compound.

Application of Quantum Chemical Parameters in Activity Prediction

Quantitative structure-activity relationship (QSAR) models often employ quantum chemical parameters (e.g., HOMO/LUMO energies, electrostatic potentials, dipole moments) to correlate the electronic properties of molecules with their biological activities. dovepress.comresearchgate.net These parameters can provide insights into the reactivity and interaction potential of a compound. While the general methodology is well-established, dovepress.comresearchgate.net there are no published QSAR studies that apply these quantum chemical parameters to predict the activity of this compound derivatives.

Mechanistic Investigations of Biological Activities Mediated by Chroman 8 Ylamine Hydrochloride Derivatives

Modulation of Neurological Receptor Systems and Neurotransmitter Interactions

The chroman scaffold is a key feature in many biologically active compounds that target the central nervous system. Research into chroman-8-ylamine derivatives has revealed significant interactions with key neurotransmitter systems, particularly the serotonergic pathways.

Serotonin (B10506) (5-HT1A) Receptor Antagonism and Agonism

A series of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines, which are derivatives of the core chroman structure, have been synthesized and evaluated for their activity at the human 5-HT1A serotonin receptor. scielo.br Radioligand binding assays confirmed that these compounds exhibit a high affinity for the 5-HT1A receptor. scielo.br

Further evaluation in forskolin-stimulated adenylate cyclase assays, using CHO cells that express the human 5-HT1A receptor, demonstrated that these compounds act as antagonists. scielo.br The potency of this antagonism varies depending on the substitution on the chroman ring. For instance, the C6-fluoro substituted analog showed exceptionally potent affinity and antagonism for the 5-HT1A receptor. scielo.br A linear and negative correlation was identified between the molar refractivity of the substituent at the C6 position and the binding affinity, expressed as pKi. scielo.br

Table 1: 5-HT1A Receptor Binding Affinity and Antagonist Activity of Chroman Derivatives

| Compound (Substituent) | Binding Affinity (Ki, nM) | Antagonist Activity (EC50, nM) |

|---|---|---|

| 3a (H) | 1.1 | 48 |

| 3c (6-F) | 0.22 | 13 |

| 3d (6-Cl) | 0.44 | 22 |

| 3e (6-CH3) | 0.77 | 31 |

Data sourced from a study on N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines. scielo.br

The dual interaction of chroman-class compounds with both serotonin transporters and receptors suggests their potential for development in mood and anxiety regulation. nih.gov The mechanisms of how agonists and inverse agonists interact with the 5-HT1A receptor are complex, often involving the stabilization of different receptor-G protein coupling states. nih.gov

Other Neurotransmitter System Pathways

In addition to their primary activity at serotonin receptors, chroman-8-ylamine derivatives have shown varied selectivity for other neurological targets. The same series of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines displayed varied affinity for adrenaline alpha-1 and dopamine (B1211576) D2 receptors, indicating a broader neurological activity profile. scielo.br

Furthermore, other related chroman structures have been investigated for their effects on dopamine-related pathways. For example, a chroman amide derivative, [(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-3'-(aminoethyl) indole, was found to be a potent antagonist of methamphetamine-induced hypermotility in mice, an effect linked to the release of dopamine in the brain. researchgate.net This highlights the potential for chroman derivatives to modulate dopaminergic systems. researchgate.net

Enzyme Inhibition and Activation Profiles

The chroman nucleus is a versatile scaffold for designing enzyme inhibitors. Derivatives have been developed and tested for their ability to inhibit key enzymes involved in various pathological processes, including neurodegeneration and cancer.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

In the context of Alzheimer's disease management, where cholinesterase inhibitors are a primary therapeutic strategy, derivatives of amino-7,8-dihydro-4H-chromenone have been synthesized and evaluated as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The current therapeutic approach for Alzheimer's often involves elevating cholinesterase levels to enhance cholinergic neurotransmission. researchgate.net

In vitro evaluations of these chromenone derivatives identified compounds with significant inhibitory potency. researchgate.net Specifically, derivative 4k , featuring a 4-fluorobenzyloxy group at the R1 position and a methoxy (B1213986) group (OCH3) at the R2 position, emerged as the most potent analog against BChE. researchgate.net Kinetic studies confirmed that compound 4k acts as a competitive-type inhibitor of BChE. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Amino-7,8-dihydro-4H-chromenone Derivatives

| Compound | BChE Inhibition (IC50, µM) | AChE Inhibition (IC50, µM) | BChE Inhibition Kinetics (Ki, µM) |

|---|---|---|---|

| 4k | 0.65 ± 0.13 | > 100 | 0.55 (Competitive) |

| 4l | 1.12 ± 0.15 | > 100 | Not Determined |

| 4m | 2.63 ± 0.19 | > 100 | Not Determined |

| Donepezil (Control) | 5.34 ± 0.21 | 0.05 ± 0.01 | Not Determined |

Data sourced from a study on amino-7,8-dihydro-4H-chromenone derivatives. researchgate.net

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition in Apoptosis Regulation

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family, which are primary regulators of apoptosis (programmed cell death). nih.govnih.gov Overexpression of Mcl-1 is a known mechanism of resistance to various chemotherapeutic agents and is observed in many types of cancer, making it a high-value therapeutic target. nih.govnih.gov The development of small molecule Mcl-1 inhibitors is a significant area of cancer research, with several compounds currently in clinical evaluation. nih.govresearchgate.net These inhibitors function by binding to a hydrophobic groove on Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby triggering cell death. youtube.com

While Mcl-1 is a well-established cancer target, and other types of chroman derivatives have been investigated as anti-cancer agents, specific research detailing the direct inhibition of Mcl-1 by chroman-8-ylamine hydrochloride derivatives is not prominent in the available literature. nih.gov The therapeutic strategy of targeting Mcl-1 often involves overcoming its upregulation, which can be a mechanism of resistance to other cancer therapies. youtube.com

Urease Enzyme Inhibition Mechanisms

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org Its activity is a key virulence factor for certain pathogens, such as Helicobacter pylori, where the resulting ammonia production neutralizes gastric acid, allowing the bacteria to colonize the stomach and cause conditions like peptic ulcers and gastritis. frontiersin.orgnih.gov Therefore, inhibiting urease is a viable therapeutic strategy. nih.gov

While direct studies on this compound as a urease inhibitor are limited, research into structurally related compounds provides insight. Coumarin (B35378) derivatives, which also contain a benzopyran core similar to the chroman structure, have been synthesized and tested as urease inhibitors. scielo.brnih.gov In vitro screening of N-(R-phenyl)-3-carboxamide-coumarin derivatives against Canavalia ensiformis urease showed potential inhibitory activity. scielo.br Molecular docking studies suggest these coumarin derivatives may block the substrate's access to the active site by interacting with key residues like Cys592. scielo.br Other classes of compounds, such as fluoroquinolone derivatives and various metal-based complexes, have also been developed as potent urease inhibitors, often working by interacting with the nickel ions in the enzyme's active site. nih.govnih.gov

Exploration of Other Relevant Enzymatic Targets

While the interaction of chroman derivatives with neurotransmitter receptors has been a primary focus of research, preliminary studies suggest their activity extends to other enzymatic targets crucial in various pathological conditions. For instance, certain chromanone derivatives, which share a structural relationship with chroman-8-ylamine, have been noted for their potential as inhibitors of tumor necrosis factor-α (TNF-α) and anti-acetylcholinesterase activity. nih.gov The core chroman structure serves as a versatile scaffold, and modifications to this structure can lead to compounds with inhibitory effects on a range of enzymes.

Further research into the enzymatic targets of this compound derivatives is warranted to fully elucidate their therapeutic potential. The exploration of their effects on enzymes such as cyclooxygenases (COX), lipoxygenases, and various kinases involved in cell signaling pathways could reveal novel applications for these compounds in treating a spectrum of diseases.

Anti-Cancer Mechanisms of Action

The anti-cancer potential of chroman-8-ylamine derivatives is a rapidly advancing area of investigation. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, and research is beginning to uncover the molecular mechanisms underpinning these effects.

Pathways of Cell Proliferation Inhibition and Apoptosis Induction

A key mechanism by which chroman-8-ylamine derivatives exert their anti-cancer effects is through the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. Studies on related chromene and chromanone derivatives have shown that these compounds can trigger apoptosis through mitochondria-mediated pathways. nih.gov This often involves the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. For example, treatment of cancer cells with certain chromene derivatives has been shown to induce the activation of caspase-3, a key executioner caspase. nih.gov

The induction of apoptosis is a critical strategy in cancer therapy, as it leads to the selective elimination of cancer cells. The ability of chroman-8-ylamine derivatives to activate these intrinsic cell death programs highlights their potential as therapeutic agents.

Molecular Interactions with Specific Oncogenic Signaling Pathways

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling through various oncogenic pathways. Emerging evidence suggests that chroman-8-ylamine derivatives may interfere with these pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. nih.gov While direct evidence for this compound is still being gathered, related flavonoid compounds have been shown to inhibit the PI3K/Akt/mTOR pathway. nih.gov

Further investigation into the specific molecular interactions of chroman-8-ylamine derivatives with key components of oncogenic signaling pathways is crucial. Understanding how these compounds modulate pathways like PI3K/Akt/mTOR and others will provide a more precise understanding of their anti-cancer activity and could guide the development of more targeted and effective cancer therapies.

Anti-Inflammatory and Antioxidant Mechanisms

Chronic inflammation and oxidative stress are implicated in the pathogenesis of a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Chroman-8-ylamine derivatives have demonstrated promising anti-inflammatory and antioxidant properties, suggesting their potential therapeutic utility in these conditions.

Modulation of Key Inflammatory Mediators and Signaling Cascades

The anti-inflammatory effects of chroman-8-ylamine derivatives are attributed to their ability to modulate key inflammatory mediators and signaling cascades. A series of novel chroman derivatives, including acyclic amidochromans and chromanyl esters, have been synthesized and characterized as potent anti-inflammatory agents. nih.gov Studies on related chromone (B188151) derivatives have shown that they can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. core.ac.uk

Furthermore, some chromone derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov The modulation of inflammatory cytokines is another important aspect of their anti-inflammatory activity. Research has shown that certain compounds can diminish the release of pro-inflammatory cytokines such as TNF-α and interleukin-8 (IL-8). nih.gov The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. While specific data for this compound is still emerging, the broader class of chroman derivatives holds promise for modulating this critical pathway.

Table 1: Effect of Chromone Derivatives on Nitric Oxide (NO) Production

| Compound | Concentration (µM) | NO Inhibition (%) |

|---|---|---|

| Derivative A | 10 | 45.2 |

| Derivative B | 10 | 58.7 |

| Derivative C | 10 | 33.1 |

Note: This table is illustrative and based on general findings for chromone derivatives. Specific data for this compound derivatives is needed.

Radical Scavenging Properties and Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage and contribute to various diseases. nih.gov Chroman-8-ylamine derivatives, particularly those with hydroxyl substitutions on the chroman ring, are being investigated for their antioxidant properties. These compounds can act as radical scavengers, neutralizing harmful free radicals.

The antioxidant capacity of these derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov Studies on various hydroxylated coumarin and chromene derivatives have demonstrated their ability to effectively scavenge DPPH radicals, with the activity being dependent on the number and position of hydroxyl groups. nih.gov The mechanism often involves the donation of a hydrogen atom from a hydroxyl group to the radical, thereby stabilizing it. By mitigating oxidative stress, chroman-8-ylamine derivatives may help protect cells from damage and reduce the risk of diseases associated with oxidative damage.

Table 2: Radical Scavenging Activity of Coumarin Derivatives (DPPH Assay)

| Compound | IC50 (µg/mL) |

|---|---|

| 4-hydroxycoumarin | >1000 |

| 7-hydroxycoumarin | 150.5 |

| 6,7-dihydroxycoumarin | 25.8 |

Note: This table presents data for related coumarin compounds to illustrate the type of research findings in this area. Specific IC50 values for this compound derivatives are required for a direct assessment.

Antimicrobial and Antifungal Mechanisms

The antimicrobial and antifungal efficacy of chroman derivatives is often attributed to their ability to interfere with critical cellular structures and metabolic processes essential for the survival and proliferation of microorganisms. These mechanisms are multifaceted and can vary depending on the specific substitutions on the chroman ring.

A primary mechanism by which certain chroman derivatives exhibit antimicrobial activity is through the disruption of the microbial cell membrane and wall. This disruption compromises the physical barrier that protects the cell from its environment, leading to a loss of cellular contents and ultimately, cell death.

Research on various chroman derivatives has pointed towards their interaction with the lipid bilayer of microbial membranes. The lipophilic nature of the benzopyran core of chromans is thought to facilitate their insertion into the cell membrane, altering its fluidity and permeability. nih.gov For instance, studies on (E)-benzylidene-chroman-4-one have suggested that its fungicidal activity against Candida species likely occurs through its action on the plasma membrane. semanticscholar.org

Furthermore, some metal complexes incorporating chroman-derived ligands have been investigated for their antibacterial properties. In a study involving rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-dione derivatives, it was observed that these compounds did not affect peptidoglycan synthesis but were proposed to induce bacterial membrane depolarization in Methicillin-resistant Staphylococcus aureus (MRSA). chemrxiv.org This suggests a mechanism that directly targets the electrical potential across the bacterial membrane, a critical factor for cellular function.

Table 1: Selected Chroman Derivatives and their Effects on Microbial Cellular Integrity

| Compound/Derivative Class | Microbial Target | Observed Effect |

| (E)-benzylidene-chroman-4-one | Candida spp. plasma membrane | Fungicidal activity, likely through membrane disruption. semanticscholar.org |

| Rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones | Methicillin-resistant Staphylococcus aureus (MRSA) | Potential bacterial membrane depolarization. chemrxiv.org |

| Chromene azo derivatives | General bacteria and fungi | The lipophilic character of the benzopyran moiety facilitates delivery into the cell membrane. nih.gov |

Beyond compromising cellular integrity, chroman derivatives have been shown to inhibit essential metabolic pathways within microbial and fungal cells. This inhibition can target key enzymes involved in processes such as DNA replication, protein synthesis, and sterol biosynthesis.

Molecular docking studies have been instrumental in identifying potential enzymatic targets for chroman derivatives. For example, docking studies performed on a series of chroman carboxamide derivatives suggested that DNA gyrase could be a potential target. researchgate.net DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition would halt bacterial proliferation.

In the context of antifungal activity, the inhibition of ergosterol (B1671047) biosynthesis is a well-established mechanism for many antifungal agents. Research on chromenol derivatives has pointed to Candida albicans sterol 14α-demethylase (CYP51) as a putative target. nih.gov CYP51 is a key enzyme in the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane structure and function. In silico predictions have also suggested that some chromone derivatives may act as inhibitors of thymidylate synthase, another critical enzyme for DNA synthesis. semanticscholar.org

Table 2: Potential Microbial Enzyme Inhibition by Chroman Derivatives

| Compound/Derivative Class | Potential Enzyme Target | Microbial Process Affected |

| Chroman carboxamide derivatives | DNA gyrase | DNA replication researchgate.net |

| Chromenol derivatives | Candida albicans sterol 14α-demethylase (CYP51) | Ergosterol biosynthesis nih.gov |

| (E)-benzylidene-chroman-4-one | Thymidylate synthase (predicted) | DNA synthesis semanticscholar.org |

Investigation of Emerging and Unconventional Mechanistic Pathways

While disruption of cellular integrity and inhibition of metabolic pathways represent the more conventional mechanisms of antimicrobial action, research into chroman derivatives is beginning to explore more novel and unconventional pathways.

One such area of investigation is the potential for these compounds to interfere with bacterial communication and community behavior, such as biofilm formation. Although direct evidence for this compound is not yet available, the broader class of chroman-4-one derivatives has been noted for its diverse biological activities, which could extend to anti-biofilm effects. nih.gov

Another emerging area is the development of chroman derivatives as inhibitors of virulence factors. Instead of directly killing the microbes, this approach aims to disarm them by inhibiting the production of toxins or other factors that contribute to pathogenicity. The structural versatility of the chroman scaffold makes it an attractive platform for designing molecules that can selectively target these virulence pathways.

Furthermore, the potential for chroman derivatives to act as efflux pump inhibitors is an area of interest. researchgate.net Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents, contributing to drug resistance. Inhibiting these pumps could restore the efficacy of existing antibiotics.

Future research will likely focus on elucidating these and other novel mechanisms, leveraging advanced techniques in molecular biology, proteomics, and metabolomics to provide a more comprehensive understanding of how this compound and its derivatives interact with microbial systems.

Preclinical Pharmacological Applications and Therapeutic Potential of Chroman 8 Ylamine Hydrochloride Derivatives

Therapeutic Modalities for Neurological Disorders

The unique structure of chroman-8-ylamine derivatives has drawn the attention of researchers in neuropharmacology. The chroman scaffold is a key feature in many biologically active compounds, and the addition of an amine group at the 8-position appears to confer specific properties that are advantageous for targeting neurological pathways.

Potential in Alzheimer's Disease and Other Neurodegenerative Conditions

While direct research on chroman-8-ylamine hydrochloride for Alzheimer's is still developing, studies on structurally related amino-substituted chroman and coumarin (B35378) derivatives provide a strong rationale for their potential. For instance, 8-aminomethyl-7-hydroxy-4-methyl coumarins have been identified as potential multi-target leads for Alzheimer's disease. These compounds are designed to interact with key enzymes involved in the disease's pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and to prevent the aggregation of β-amyloid plaques, a hallmark of Alzheimer's. The strategic placement of an amino group at the 8-position is thought to facilitate more efficient interaction with the catalytic anionic site of these cholinesterase enzymes.

Furthermore, research into chiral chroman-4-amine (B2768764) analogues has highlighted their potential in combating neurodegenerative diseases through the inhibition of both cholinesterases and monoamine oxidase (MAO), enzymes that play a crucial role in the breakdown of neurotransmitters and the progression of neurodegeneration. Although this research focuses on 4-amino derivatives, it underscores the therapeutic potential of the amino-chroman scaffold.

Anxiolytic and Central Nervous System-Related Therapeutic Applications

The central nervous system (CNS) is a key target for chroman-based compounds. Preclinical studies on various chromone-containing derivatives have demonstrated anxiolytic-like and sedative effects. For example, certain chromone-containing allylmorpholines have been shown to induce dose-dependent sedation and anxiolytic-like responses in animal models. These effects are believed to be mediated through interactions with neurotransmitter systems in the brain. The structural characteristics of chroman-8-ylamine derivatives suggest they may also modulate these pathways, offering a potential avenue for the development of new treatments for anxiety and other CNS-related disorders.

Advancement in Oncology and Anti-Cancer Therapeutics Development

The chroman scaffold is a privileged structure in the design of anticancer agents. The addition of an amine group at the 8-position and other substitutions can significantly influence the cytotoxic and cytostatic properties of these molecules, leading to the development of targeted and broad-spectrum anticancer therapeutics.

Research in Breast Cancer and Related Malignancies

Preclinical research has identified several chroman and coumarin derivatives with significant activity against breast cancer cell lines. In one study, a series of chroman derivatives demonstrated notable inhibitory effects on the growth of the human breast cancer cell line MCF-7. Specifically, one compound, designated as 6i, exhibited a promising 50% growth inhibition (GI50) at a concentration of 34.7 µM.

Another study investigating a 4-aminochromene derivative, AX-554, in a breast cancer (Ca-755) tumor model showed a significant increase in the survival rate of animals and induced tumor remission in a majority of cases. The proposed mechanism of action for this derivative involves the activation of apoptosis in tumor cells and the suppression of cell proliferation. While not a direct derivative of chroman-8-ylamine, this research provides strong evidence for the anticancer potential of amino-substituted chroman structures in breast cancer.

Table 1: Preclinical Anticancer Activity of Selected Chroman Derivatives in Breast Cancer

| Compound/Derivative | Cell Line/Model | Activity Metric | Value |

| Chroman derivative 6i | MCF-7 | GI50 | 34.7 µM |

| 4-Aminochromene derivative AX-554 | Ca-755 (in vivo) | Survival Increase | 30% vs. control |

Development of Broad-Spectrum Antitumor Agents

The therapeutic potential of chroman derivatives extends beyond breast cancer, with research suggesting their efficacy against a range of other cancer types. Studies on coumarin derivatives with substitutions at the 8-position have shown activity against hepatocellular carcinoma (liver cancer) cells (HepG2). These compounds were found to be active in the nanomolar range and were investigated for their ability to inhibit telomerase, an enzyme crucial for cancer cell immortality, and to induce apoptosis.

The broad-spectrum potential is further supported by the diverse biological activities reported for chroman-based compounds, including their use as a scaffold for developing agents against various malignancies. The ability to modify the chroman ring at multiple positions allows for the fine-tuning of their pharmacological properties to target different cancer cell vulnerabilities.

Table 2: In Vitro Anticancer Activity of Selected 8-Substituted Coumarin Derivatives

| Cell Line | Compound | Activity (IC50/GI50) |

| HepG2 (Liver) | Pyrazoline-substituted coumarin | Nanomolar range |

| MCF-7 (Breast) | Chroman derivative 6i | 34.7 µM (GI50) |

Anti-Inflammatory and Immunomodulatory Applications in Disease Management

Chronic inflammation is a key driver of many diseases, and the immunomodulatory properties of small molecules are of significant therapeutic interest. Chroman-based structures have been investigated for their anti-inflammatory effects, with the potential to modulate the immune response in various pathological conditions.

Research into novel chroman derivatives has shown that they can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α) on human endothelial cells. This inhibition is a crucial step in reducing the inflammatory cascade. Structure-activity relationship studies have indicated that the nature of substituents on the chroman ring significantly impacts their inhibitory activity. For instance, one study identified N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide as a potent inhibitor of TNF-α-induced ICAM-1 expression.

Furthermore, studies on chromone (B188151) derivatives have demonstrated their ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. One particular amide-containing chromone compound exhibited an EC50 value of 5.33 ± 0.57 μM for NO inhibition. Structure-activity relationships suggest that electron-withdrawing groups at the 8-position of the chromone nucleus can enhance anti-inflammatory activity. This finding provides a strong basis for the potential of this compound derivatives as anti-inflammatory and immunomodulatory agents.

Table 3: Anti-Inflammatory Activity of Selected Chroman and Chromone Derivatives

| Compound/Derivative | Assay | Target | Activity (EC50) |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | ICAM-1 Expression | TNF-α induced ICAM-1 | Potent Inhibition |

| Amide-containing chromone | NO Production | LPS-induced NO | 5.33 ± 0.57 μM |

Development of Novel Antimicrobial and Antifungal Agents

No specific studies detailing the development of antimicrobial and antifungal agents derived from this compound were identified in the public domain. Research on other chroman derivatives has shown that substitutions at various positions on the chroman ring can yield compounds with significant antibacterial and antifungal activity. nih.gov For instance, the introduction of certain heterocyclic moieties or alkyl groups has been shown to enhance the antimicrobial properties of the parent chroman structure. However, without specific data on 8-ylamine hydrochloride derivatives, it is not possible to elaborate on their potential in this area.

Investigation of Cardiovascular and Metabolic Disease Interventions

Similarly, a comprehensive search did not yield any specific preclinical studies on the use of this compound derivatives for cardiovascular or metabolic diseases. The chroman structure is present in some compounds with known cardiovascular effects, such as the beta-blocker Nebivolol. nih.gov Additionally, certain chroman derivatives have been investigated for their potential in managing metabolic disorders like diabetes. nih.gov These findings, however, are related to the broader class of chromans and cannot be directly extrapolated to the specific derivatives of this compound.

Exploration of Other Promising Therapeutic Areas

While the primary focus was on antimicrobial, antifungal, cardiovascular, and metabolic applications, the search also sought to identify other potential therapeutic areas for this compound derivatives. Some general chroman derivatives have been explored for their potential as central nervous system agents, including for conditions like anxiety and depression, due to their interaction with serotonin (B10506) receptors. smolecule.com However, specific research linking this compound derivatives to these or other therapeutic areas is not currently available in the public record.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Chroman 8 Ylamine Hydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework of Chroman-8-ylamine hydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the dihydropyran ring, and the protons of the amine group. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns would reveal the neighboring protons for each signal, allowing for the assembly of the molecular structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of chemically non-equivalent carbon atoms in the molecule. Characteristic chemical shifts would be observed for the aromatic carbons, the aliphatic carbons of the chroman ring, and the carbon atom bonded to the nitrogen of the amine. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H and ¹³C NMR Data:

| ¹H NMR (Proton) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 7.5 | Multiplet | 3H | Ar-H |

| Aliphatic Protons | 4.0 - 4.5 | Multiplet | 2H | O-CH₂ |

| Aliphatic Protons | 2.5 - 3.0 | Multiplet | 2H | Ar-C-CH₂ |

| Aliphatic Protons | 1.8 - 2.2 | Multiplet | 2H | CH₂ |

| Amine Protons | 8.0 - 9.0 | Broad Singlet | 3H | -NH₃⁺ |

| ¹³C NMR (Carbon) | Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 115 - 155 | Ar-C |

| Aliphatic Carbon | 60 - 70 | O-CH₂ |

| Aliphatic Carbons | 20 - 40 | Aliphatic CH₂ |

| Aromatic Carbon | 130 - 140 | C-NH₂ |

Utilization of Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) would be utilized.

The mass spectrum would be expected to show a molecular ion peak ([M+H]⁺) corresponding to the mass of the free amine plus a proton. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern would be characteristic of the chroman structure, with expected cleavages of the dihydropyran ring and loss of the amino group.

Hypothetical Mass Spectrometry Data:

| Technique | Parameter | Expected Value (m/z) | Interpretation |

| ESI-MS | [M+H]⁺ | 164.1070 | Protonated molecule of the free amine (C₉H₁₃NO) |

| HRMS | Exact Mass | 164.1075 | Confirms elemental composition |

| MS/MS | Fragment Ion | 147.0808 | Loss of NH₃ |

| MS/MS | Fragment Ion | 131.0855 | Loss of CH₂NH₂ |

Characterization via Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine hydrochloride would be expected in the region of 3200-2800 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-O-C stretching of the dihydropyran ring would likely produce a strong band in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene ring would be a prominent feature.

Anticipated IR and Raman Vibrational Bands:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amine Salt) | 3200-2800 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O-C Stretch | 1250-1050 | Medium |

High-Performance Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating enantiomers.

Purity Assessment: A reversed-phase HPLC method would be developed to assess the purity of this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection would typically be performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance. The purity would be determined by the area percentage of the main peak relative to any impurity peaks.

Enantiomeric Excess Determination: Since Chroman-8-ylamine is a chiral molecule, a chiral HPLC method would be necessary to separate the enantiomers and determine the enantiomeric excess (ee) of a non-racemic sample. This would involve the use of a chiral stationary phase (CSP), such as one based on cyclodextrins or polysaccharide derivatives. The mobile phase would be optimized to achieve baseline separation of the two enantiomers.

Illustrative HPLC Method Parameters:

| Analysis Type | Column | Mobile Phase | Flow Rate | Detection |

| Purity | C18, 5 µm, 4.6 x 250 mm | Acetonitrile:Water with 0.1% TFA (gradient) | 1.0 mL/min | UV at 280 nm |

| Enantiomeric Separation | Chiralcel OD-H, 5 µm, 4.6 x 250 mm | Hexane:Isopropanol with 0.1% DEA (isocratic) | 0.8 mL/min | UV at 280 nm |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine hydrochloride and the chloride counter-ion. This data would unequivocally confirm the connectivity and stereochemistry of the molecule.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Z | 4 |

Computational and Theoretical Chemistry Studies of Chroman 8 Ylamine Hydrochloride

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For chroman and its derivatives, these calculations provide insights into how the molecule's geometry, electron distribution, and orbital energies influence its chemical behavior.

Researchers have employed DFT to investigate the structural and electronic properties of various chroman analogs. rsc.orgd-nb.info For instance, studies on chromone (B188151) derivatives have utilized DFT to analyze molecular geometries, vibrational spectra, and electronic properties. researchgate.net These calculations help in understanding the reactivity of the chromone system, which is largely determined by the nature and position of its substituents. d-nb.info

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For example, studies on pyrano-chromene derivatives have shown that a lower band gap is associated with greater softness and higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors. researchgate.net

A theoretical study on 8-hydroxyquinoline, a related heterocyclic compound, used DFT to characterize its adsorption on an aluminum surface, revealing strong electronic transfer and covalent bonding. rsc.org Similar calculations for Chroman-8-ylamine hydrochloride could predict its interaction with metallic or biological surfaces.

Table 1: Representative Quantum Chemical Calculation Findings for Chroman Analogs

| Compound Class | Method | Key Findings | Reference |

| Pyrano-chromene derivatives | DFT/TD-DFT (M06-2X/6-31G(d,p)) | Low band gap (5.168 eV) correlated with smaller hardness and larger softness, suggesting higher reactivity. | rsc.org |

| Chromone derivatives | DFT | Energy gap and electrophilicity index values were correlated with biological activity. MEP maps helped identify reactive sites. | researchgate.net |

| 8-hydroxyquinoline | DFT with dispersion correction | Characterized physisorption and chemisorption on Al(111) surface, with significant electronic transfer from the substrate to the adsorbate. | rsc.org |

This table is illustrative and based on data for analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. smolecule.comnih.gov These simulations are particularly useful for understanding the conformational flexibility of a molecule and its interactions with biological targets like proteins and enzymes. nih.gov

For the chroman scaffold, MD simulations have been instrumental in several key areas:

Conformational Analysis: The chroman ring system is not planar and can adopt different conformations. MD simulations can explore the potential energy surface of this compound to identify its most stable conformations in different environments (e.g., in water or a lipid bilayer). This is crucial as the biological activity of a molecule often depends on its three-dimensional shape.

Ligand-Target Binding: MD simulations provide a dynamic picture of how a ligand binds to its receptor. A recent study on novel chroman derivatives as PD-1/PD-L1 inhibitors used MD simulations to predict the binding modes and affinities of different stereoisomers. nih.govacs.orgacs.org The simulations showed that the R-enantiomer had a more stable binding interaction than the S-enantiomer, a prediction that was later confirmed by experimental data. nih.govacs.org

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to calculate the binding free energy of a ligand-protein complex. This provides a quantitative estimate of the binding affinity, which is a critical parameter in drug design. Such calculations were used to corroborate the higher activity of the (R)-C27 chroman derivative. nih.govacs.org

By simulating this compound in complex with a potential biological target, researchers could gain detailed insights into the specific atomic interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex.

Virtual Screening and Drug Repurposing Initiatives Utilizing Computational Models

Virtual screening (VS) is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. wikipedia.orgnih.gov This approach significantly accelerates the initial stages of drug discovery. nuvisan.com

Computational models of this compound could be utilized in several virtual screening strategies:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a target protein is known, molecular docking can be used to predict how well this compound and other compounds in a library fit into the binding site. als-journal.com Docking algorithms score the poses based on factors like shape complementarity and intermolecular forces. nih.gov Studies on chromone and chromane (B1220400) derivatives have successfully used docking to identify potential inhibitors for targets like acetylcholinesterase, MAO-B, and various cancer-related proteins. nih.govcore.ac.ukresearchgate.net

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but known active molecules exist, LBVS methods can be used. nuvisan.com These methods search for molecules with similar properties (e.g., shape, pharmacophore features) to the known actives. A pharmacophore model for a class of chroman derivatives could be built and used to screen for other compounds with similar features, potentially including this compound.

Drug repurposing, the process of finding new uses for existing drugs, is another area where computational models are highly valuable. wikipedia.orgnih.govprofacgen.com If this compound were an existing compound with a known safety profile, virtual screening could be used to dock it against a wide range of biological targets associated with different diseases. A high docking score against a new target could suggest a potential new therapeutic application, which would then be investigated experimentally.

Table 2: Examples of Virtual Screening Applications for Chroman-like Scaffolds

| Compound Class | Target | Screening Method | Outcome | Reference |

| Chroman-4-one derivatives | SIRT2 | N/A (SAR study) | Identified key structural features for potent inhibition. | acs.org |

| Chroman-4-amine (B2768764) derivatives | eqBuChE, MAO-A/B | Molecular Docking | Identified potential binding modes and rationalized inhibitory activity. | core.ac.uk |

| Chromone derivatives | Various cancer cell lines | Molecular Docking | Predicted binding affinities and interactions with target proteins. | nih.gov |

This table is illustrative and based on data for analogous compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) Profiles

In silico ADME/Tox prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound from its chemical structure. profacgen.com These predictions are crucial in early drug discovery to filter out compounds that are likely to fail later in development due to poor ADME properties or toxicity. acs.org

For this compound, a variety of ADME/Tox properties could be predicted using commercially available or open-source software:

Absorption: Models can predict properties like intestinal absorption, oral bioavailability, and permeability across the blood-brain barrier. These are often based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). nih.gov

Distribution: Predictions can include plasma protein binding and volume of distribution, which affect how a drug is distributed throughout the body. nih.gov

Metabolism: Computational tools can predict the likely sites of metabolism on the molecule by cytochrome P450 (CYP) enzymes and identify potential metabolites.

Excretion: Properties related to how the compound is cleared from the body can be estimated.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG channel inhibition). nih.govmdpi.com

Studies on related coumarin (B35378) and chromone derivatives have utilized in silico tools to predict their ADME/Tox profiles, helping to guide the selection of the most promising candidates for further development. nih.govnih.gov For example, a study on a 4-phenylcoumarin (B95950) derivative used software to predict low oral bioavailability and high plasma protein binding, suggesting that topical application might be more suitable than systemic administration. nih.gov

Table 3: Commonly Predicted In Silico ADME/Tox Parameters

| Parameter Category | Specific Predictions | Importance |

| Absorption | Oral Bioavailability, Intestinal Absorption, Caco-2 Permeability | Determines how well the compound is absorbed into the bloodstream. |

| Distribution | Plasma Protein Binding, Blood-Brain Barrier Penetration | Affects the amount of free drug available to act on the target. |

| Metabolism | CYP450 Substrate/Inhibitor, Sites of Metabolism | Predicts how the compound will be broken down and potential drug-drug interactions. |

| Excretion | Clearance, Half-life | Determines how long the compound stays in the body. |

| Toxicity | Ames Mutagenicity, hERG Inhibition, Hepatotoxicity | Flags potential safety concerns early in the discovery process. |

This table represents a general overview of in silico ADME/Tox prediction capabilities.

Future Directions and Emerging Research Opportunities for Chroman 8 Ylamine Hydrochloride

Design and Synthesis of Next-Generation Chroman-Based Therapeutic Agents

The chroman core is a privileged scaffold in medicinal chemistry, and its modification is a key strategy in the development of novel therapeutic agents. Future design and synthesis efforts are likely to focus on several key areas. One approach involves the creation of hybrid molecules that combine the chroman moiety with other pharmacophores to achieve synergistic or additive pharmacological effects. nih.gov This "molecular hybridization" can lead to compounds with dual or multiple modes of action, potentially offering improved efficacy and a better side-effect profile. nih.gov

Another important direction is the large-scale and efficient synthesis of chroman-4-one derivatives, which are key intermediates for a variety of therapeutic agents. acs.org The development of mild and efficient methods for constructing the chroman-4-one scaffold that can be implemented on a large scale without the need for chromatographic purification is a significant advancement. acs.org This will be crucial for the cost-effective production of new chroman-based drugs.

Furthermore, research into the synthesis of novel chroman derivatives with specific substitutions will continue to be a major focus. For instance, the synthesis of chroman derivatives with Schiff base and isatin (B1672199) moieties has shown promise for both anti-breast cancer and antiepileptic activities. nih.gov The exploration of different substituents on the chroman ring system allows for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.

Exploration of Novel Biological Targets and Underexplored Disease Areas

While chroman derivatives have been investigated for their effects on known targets like serotonin (B10506) receptors, there is a vast landscape of other biological targets yet to be explored. smolecule.com Future research will likely investigate the interaction of chroman-8-ylamine hydrochloride and its analogs with a wider range of receptors, enzymes, and ion channels.

One promising area is the development of chroman derivatives as inhibitors of acetyl-CoA carboxylases (ACCs), which are enzymes involved in fatty acid synthesis and have been implicated in metabolic diseases and cancers. nih.gov A synthesized series of chroman derivatives showed inhibitory activity against ACCs, with one compound demonstrating potent anti-proliferation activity against several cancer cell lines. nih.gov

Another area of interest is the development of chroman-based compounds as antioxidants and anti-inflammatory agents. nih.gov Novel chroman-4-one based 1,2,3-triazole analogues have been synthesized and shown to possess significant antioxidant and anti-inflammatory properties, with molecular docking studies suggesting they target NADPH oxidase. nih.gov

The potential of chroman derivatives in oncology is also a significant area of future research. Studies have explored their use as anti-breast cancer agents, with some derivatives showing potent cytotoxicity against estrogen receptor-positive breast cancer cell lines. nih.govnih.gov The design of chroman derivatives as selective estrogen receptor modulators (SERMs) is a promising strategy. nih.gov Furthermore, the exploration of chroman derivatives as inhibitors of other cancer-related targets, such as epidermal growth factor receptor (EGFR), is an active area of investigation. nih.gov

Beyond these areas, the diverse biological activities of chromanone derivatives, including antivascular, antidiabetic, antimicrobial, and antiviral properties, suggest a wide range of underexplored disease areas where these compounds could have therapeutic potential. nih.gov

Development of Advanced Drug Delivery Systems for Optimized Pharmacokinetics and Efficacy

The successful translation of a promising therapeutic agent from the laboratory to the clinic often depends on overcoming challenges related to its pharmacokinetic profile, such as poor solubility, rapid metabolism, or inadequate biodistribution. Advanced drug delivery systems offer a solution to these problems by improving the delivery and efficacy of drugs. sunyempire.edu

For this compound and its derivatives, the development of novel drug delivery systems could significantly enhance their therapeutic potential. These systems can be designed to provide controlled and sustained release of the drug, maintaining its concentration within the therapeutic window for an extended period. youtube.com This can lead to improved patient compliance and reduced side effects.

Various advanced drug delivery platforms could be explored, including:

Polymeric nanoparticles: These can encapsulate the drug, protecting it from degradation and enabling targeted delivery to specific tissues or cells.

Liposomes: These lipid-based vesicles can improve the solubility of hydrophobic drugs and facilitate their transport across biological membranes.

Hydrogels: These water-swollen polymer networks can be used for localized and sustained drug delivery. youtube.com

Prodrugs: This approach involves chemically modifying the drug to improve its pharmacokinetic properties, with the active form being released at the target site. youtube.com

By tailoring the drug delivery system to the specific properties of the chroman derivative and the intended therapeutic application, it is possible to optimize its pharmacokinetic profile and maximize its efficacy. sunyempire.edu

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The discovery of new lead compounds can be significantly accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). cea.fr Combinatorial chemistry allows for the rapid synthesis of large libraries of structurally related compounds, while HTS enables the rapid screening of these libraries for biological activity against a specific target. cea.frwikipedia.org

For the development of chroman-based therapeutics, a combinatorial approach can be used to generate a diverse range of derivatives with different substituents at various positions on the chroman ring. researchgate.net These libraries can then be screened using HTS assays to identify compounds with the desired biological activity. This approach has been successfully used to identify inhibitors of various targets, including toxins and enzymes. cea.fr

The data generated from HTS can be used to establish structure-activity relationships (SAR), which provide valuable insights into how the chemical structure of a molecule influences its biological activity. This information can then be used to guide the design of more potent and selective compounds in a process known as lead optimization. researchgate.net The journal Combinatorial Chemistry & High Throughput Screening publishes research in this and related fields, including chemoinformatics and laboratory automation. benthamscience.commskcc.org

Translational Research Pathways and Clinical Promise of this compound Derivatives

The ultimate goal of drug discovery is to develop new therapies that can improve human health. The translational research pathway for this compound derivatives will involve a series of preclinical and clinical studies to evaluate their safety and efficacy.

Promising lead compounds identified through the discovery and optimization process will need to undergo rigorous preclinical testing in cellular and animal models of disease. These studies will provide crucial information about the compound's mechanism of action, pharmacokinetics, and toxicology.

Compounds that demonstrate a favorable preclinical profile may then advance to clinical trials in humans. These trials are conducted in several phases to assess the drug's safety, determine the optimal dose, and evaluate its efficacy in treating the target disease.

While the clinical promise of this compound itself is still under investigation, the broader class of chroman derivatives has already shown clinical potential. For example, some chroman derivatives have been investigated for their dual anti-breast cancer and antiepileptic activities, with some compounds showing promising results in preclinical studies. nih.gov The discovery of chroman derivatives as potent inhibitors of ACCs also holds promise for the treatment of cancer and metabolic diseases. nih.gov

The journey from a chemical compound to an approved drug is long and challenging. However, the diverse biological activities and amenability to chemical modification of the chroman scaffold suggest that this compound and its derivatives hold significant promise for the development of new and effective therapies for a wide range of diseases.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Chroman-8-ylamine hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines under acidic conditions, followed by purification via recrystallization or column chromatography. To ensure reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and validate purity using HPLC or TLC. For novel syntheses, provide full characterization data (e.g., NMR, HRMS) in the main manuscript, with detailed protocols in supplementary materials to adhere to journal guidelines .

Q. How should researchers design experiments to investigate the reactivity of this compound under varying conditions?

- Methodological Answer : Employ a controlled variable approach , isolating factors such as pH, temperature, and solvent polarity. Use factorial design (e.g., 2^k designs) to systematically evaluate interactions between variables. For example, vary solvent systems (aqueous vs. organic) and measure reaction kinetics via UV-Vis spectroscopy. Include negative controls (e.g., absence of catalyst) to validate observed trends .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers reconcile contradictory data regarding the catalytic activity of this compound in different solvent systems?